molecular formula C9H18O3 B13991863 6-[(Oxiran-2-yl)methoxy]hexan-1-ol CAS No. 21813-06-9

6-[(Oxiran-2-yl)methoxy]hexan-1-ol

Cat. No.: B13991863
CAS No.: 21813-06-9
M. Wt: 174.24 g/mol
InChI Key: ORTNTAAZJSNACP-UHFFFAOYSA-N
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Description

6-[(Oxiran-2-yl)methoxy]hexan-1-ol is an organic compound with the molecular formula C9H18O3 . It is known for its applications in various chemical processes and industries due to its unique structure, which includes an oxirane (epoxide) ring and a hexanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-[(Oxiran-2-yl)methoxy]hexan-1-ol can be synthesized through the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane . The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Oxiran-2-yl)methoxy]hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Oxiran-2-yl)methoxy]hexan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(Oxiran-2-yl)methoxy]hexan-1-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects and applications in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Oxiran-2-yl)methoxy]hexan-1-ol is unique due to its specific combination of an oxirane ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(oxiran-2-ylmethoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c10-5-3-1-2-4-6-11-7-9-8-12-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTNTAAZJSNACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561147
Record name 6-[(Oxiran-2-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21813-06-9
Record name 6-[(Oxiran-2-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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